molecular formula C18H21NO2 B14059147 2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one CAS No. 101718-50-7

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B14059147
CAS No.: 101718-50-7
M. Wt: 283.4 g/mol
InChI Key: ZHNPESKZBDMMKG-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one (CAS: 101718-50-7) is a synthetic organic compound with the molecular formula C₁₈H₂₁NO₂ and a molecular weight of 283.36 g/mol . Structurally, it features a propan-1-one backbone substituted with a benzyl(methyl)amino group at position 2 and a 4-methoxyphenyl group at position 1 (Figure 1). Key physicochemical properties include:

  • Hydrogen Bond Acceptors: 3
  • Hydrogen Bond Donors: 0
  • LogP: Not explicitly reported, but the presence of a methoxy group suggests moderate polarity compared to alkyl-substituted analogs.

Properties

CAS No.

101718-50-7

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C18H21NO2/c1-14(19(2)13-15-7-5-4-6-8-15)18(20)16-9-11-17(21-3)12-10-16/h4-12,14H,13H2,1-3H3

InChI Key

ZHNPESKZBDMMKG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)N(C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Structural and Physicochemical Properties

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one features a propan-1-one backbone substituted with a 4-methoxyphenyl group at the carbonyl position and a benzyl(methyl)amino moiety at the adjacent carbon. Key physicochemical data include:

Property Value Source
Molecular Formula $$ \text{C}{18}\text{H}{21}\text{NO}_2 $$ Chemsrc
Molecular Weight 283.365 g/mol Chemsrc
Exact Mass 283.157 Da Chemsrc
Boiling Point Not reported Chemsrc
Melting Point Not reported Chemsrc

The absence of melting/boiling point data in literature underscores the need for further experimental characterization.

Synthetic Methodologies

One-Pot Catalytic Hydrogenation

The most industrially viable method, described in Chinese Patent CN101921200A, involves a one-pot reaction of 1-(4-methoxyphenyl)-2-propanamine, benzaldehyde, and hydrogen gas in the presence of a catalytic hydrogenation catalyst.

Reaction Mechanism:
  • Condensation : Benzaldehyde reacts with 1-(4-methoxyphenyl)-2-propanamine to form an imine intermediate.
  • Hydrogenation : The imine is reduced to the target amine under hydrogen pressure.
Optimized Conditions:
  • Catalysts : Raney nickel (cost-effective) or platinum-carbon (higher efficiency).
  • Solvent : Methanol or ethanol.
  • Temperature : 10–70°C (optimal at 60°C for Raney nickel).
  • Hydrogen Pressure : 1–30 kgf/cm².
  • Reaction Time : 1–48 hours (shorter times at higher temperatures).
Performance Data:
Catalyst Temperature (°C) Time (h) Yield (%) Purity (GC)
Raney Nickel 60 6 83 96.5
Platinum-C 30 48 83 96.5

This method achieves yields up to 83% with GC purity of 96.5% . The use of Raney nickel significantly reduces production costs, making it preferable for industrial scale-up.

Mannich Reaction Approach

A β-amino ketone synthesis route, adapted from asymmetric hydrogenation studies, employs a Mannich reaction between 4-methoxyacetophenone, N-methylbenzylamine, and paraformaldehyde.

Reaction Scheme:

$$
\text{4-Methoxyacetophenone} + \text{N-Methylbenzylamine} + \text{Paraformaldehyde} \xrightarrow{\text{HCl, 2-PrOH}} \text{Target Compound}
$$

Key Steps:
  • Mannich Base Formation : Acid-catalyzed condensation generates a β-amino ketone intermediate.
  • Workup : Alkalification and purification via recrystallization.
Conditions:
  • Solvent : 2-Propanol.
  • Catalyst : Concentrated HCl.
  • Temperature : 100°C (sealed tube).
  • Reaction Time : 8–12 hours.
Outcomes:
  • Yield : 40–75% (lower than one-pot method).
  • Purity : Confirmed via $$ ^1\text{H} $$-NMR and HPLC.

While this method is conceptually straightforward, its lower yield and longer reaction time limit industrial applicability.

Analytical Characterization

Spectroscopic Validation

  • $$ ^1\text{H} $$-NMR (DMSO-$$ d_6 $$):
    • δ 3.81 ppm (O–CH$$ _3 $$).
    • δ 2.41 ppm (benzothiazole-CH$$ _3 $$).
    • δ 1.15 ppm (propanone-CH$$ _3 $$).
  • GC-MS : Purity >96.5%.
  • HRMS : Exact mass matches theoretical value (283.157 Da).

Comparative Advantages

Parameter One-Pot Method Mannich Reaction
Yield 83% 75%
Reaction Time 6–48 h 8–12 h + purification
Cost Low (Raney Ni) Moderate
Scalability Industrial Laboratory

Industrial Applications and Challenges

The one-pot method’s simplicity and cost-efficiency make it ideal for bulk production. However, challenges persist:

  • Catalyst Recovery : Raney nickel requires careful filtration to avoid product contamination.
  • Byproduct Formation : Trace impurities may necessitate additional purification steps.

Chemical Reactions Analysis

Hydrogenation Reactions

This compound participates in catalytic hydrogenation to form intermediates or derivatives. Key examples include:

Reaction Type Conditions Catalyst Product Yield Reference
Imine hydrogenation5% Pt/C, 0–60°C, methanol/THF solventPt/C(R,R)-1-(4-Methoxyphenyl)-N-(1-phenylethyl)-2-propylamine85–92%
Benzyl group removal10% Pd/C, 100–500 psi H₂, 0–40°CPd/CR-1-(4-Methoxyphenyl)-2-propylamine78–85%
Reductive alkylationBenzaldehyde, Pt/C, 0–60°CPt/C(R)-N-Benzyl-1-(4-methoxyphenyl)-2-propylamine90–95%

Mechanistic Insights :

  • Imine hydrogenation proceeds via adsorption of the imine intermediate onto the Pt/C catalyst surface, followed by H₂ dissociation and sequential hydrogen transfer to the C=N bond .

  • Benzyl deprotection involves heterolytic cleavage of the C–N bond under Pd/C catalysis, releasing toluene as a byproduct .

Oxidation and Reduction

The tertiary amine and ketone moieties enable redox transformations:

Reaction Type Reagents/Conditions Product Selectivity Reference
Amine oxidationKMnO₄, acidic H₂O, 25°CN-Oxide derivative70%
Ketone reductionNaBH₄, methanol, 0°CSecondary alcohol88%
Aromatic ring oxidationCrO₃, acetic acid, reflux4-Methoxybenzoic acid65%

Key Observations :

  • NaBH₄ selectively reduces the ketone group without affecting the benzylamine moiety.

  • KMnO₄ oxidation targets the tertiary amine, forming an N-oxide while preserving the methoxyphenyl group.

Nucleophilic Substitution

The methoxy group undergoes demethylation or substitution under specific conditions:

Reaction Type Reagents/Conditions Product Notes Reference
DemethylationBBr₃, CH₂Cl₂, −78°C1-(4-Hydroxyphenyl)propan-1-one derivativeRequires anhydrous conditions
Benzyl group exchangeBenzyl chloride, K₂CO₃, DMF, 80°CN,N-Dibenzyl variantLimited by steric hindrance

Coupling Reactions

The compound serves as a precursor in pharmaceutical synthesis:

Reaction Type Partners Conditions Product Application Reference
Suzuki couplingAryl boronic acid, Pd(PPh₃)₄, baseTHF/H₂O, 80°CBiaryl derivativesDrug candidate synthesis
Peptide couplingCarboxylic acid, EDC/HOBtDCM, RTAmide-linked conjugatesProdrug development
Formoterol precursor(R)-1-(4-(Benzyloxy)-3-formamidophenyl)-2-bromoethanolK₂CO₃, DMF, 60°CN-(5-(2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl)formamideFormoterol synthesis

Notable Example :
The coupling with (R)-1-(4-(benzyloxy)-3-formamidophenyl)-2-bromoethanol under basic conditions produces a Formoterol precursor. This intermediate’s crystal structure reveals stabilizing H-bonds (O4–H4⋯N1: 2.735 Å, N2–H2⋯O4: 2.910 Å), critical for its biological activity .

Stereoselective Transformations

The chiral center enables enantioselective synthesis:

Reaction Type Chiral Auxiliary Conditions Enantiomeric Excess (ee) Reference
Asymmetric hydrogenation(R)-α-MethylphenylethylaminePt/C, methanol, 25°C>98%
Kinetic resolutionLipase enzyme, vinyl acetatePhosphate buffer, 37°C85%

Industrial Relevance :
The patent CN102199098B highlights a high-yield (>90%), stereoselective route using (R)-α-methylphenylethylamine as a chiral auxiliary, achieving near-perfect ee under mild hydrogenation conditions .

Stability and Degradation

The compound’s stability under reactive conditions informs handling protocols:

Condition Observation Degradation Products Reference
Acidic hydrolysis (HCl, 60°C)Cleavage of benzyl group1-(4-Methoxyphenyl)propan-1-one + benzyl chloride
UV light exposure (254 nm)Radical formation at methoxy groupQuinone derivatives

Scientific Research Applications

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propan-1-one Derivatives

Modifications on the Aromatic Ring

N-Methyl Benzedrone (2-[Benzyl(methyl)amino]-1-(4-methylphenyl)propan-1-one) Molecular Formula: C₁₈H₂₁NO Key Difference: Replaces the 4-methoxyphenyl group with a 4-methylphenyl moiety.

JWH-201 (2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) Molecular Formula: C₂₁H₂₁NO₂ Key Difference: Incorporates an indole ring instead of the benzyl(methyl)amino group. Implications: The indole moiety targets cannabinoid receptors, whereas the target compound’s amino group may favor adrenergic or dopaminergic interactions .

Modifications on the Amino Group

2-(4-Benzyl-1,4-diazepan-1-yl)-1-(4-methoxyphenyl)propan-1-one (5e) Molecular Formula: C₂₂H₂₆N₂O₂ Key Difference: Replaces the benzyl(methyl)amino group with a 1,4-diazepane ring. Reported as a light brown oil (83% yield) .

1-(4-Methoxyphenyl)-2-(methyl(4-phenylbutyl)amino)propan-1-one (5g) Molecular Formula: C₂₂H₂₉NO₂ Key Difference: Substitutes benzyl with a 4-phenylbutyl chain on the amino group. Implications: The extended alkyl chain may increase lipid solubility and metabolic stability (94% yield, yellow oil) .

Structural Analogues with Similar Backbones

2-(Benzylamino)-1-(4-methylphenyl)propan-1-one Molecular Formula: C₁₇H₁₉NO Key Difference: Lacks the methyl group on the amino nitrogen. Implications: Reduced steric hindrance may alter binding kinetics to monoamine transporters .

2-(4-Phenylpiperazin-1-yl)-1-(4-methoxyphenyl)propan-1-one (5f) Molecular Formula: C₂₀H₂₂N₂O₂ Key Difference: Uses a piperazine ring instead of a benzyl(methyl)amino group. Implications: Piperazine derivatives often exhibit serotonin receptor affinity. Reported as a light brown solid (m.p. 117–119°C, 86% yield) .

Pharmacologically Relevant Derivatives

AMB-FUBICA (Methyl 2-[1-(4-fluorobenzyl)-1H-indole-3-carboxamido]-3-methylbutanoate) Molecular Formula: C₂₂H₂₂FN₃O₃ Key Difference: Contains a fluorobenzyl-indole-carboxamide structure. Implications: The fluorine atom enhances metabolic stability and receptor binding affinity compared to non-halogenated analogs .

3-Amino-4-[(4-methylphenyl)amino]isochromen-1-one Molecular Formula: C₁₆H₁₄N₂O₂ Key Difference: Features an isochromenone core instead of a propan-1-one. Implications: The planar aromatic system may intercalate into DNA or inhibit kinases .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State/Yield Reference
Target Compound C₁₈H₂₁NO₂ 283.36 4-Methoxyphenyl, Benzyl(methyl)amino N/A
N-Methyl Benzedrone C₁₈H₂₁NO 267.37 4-Methylphenyl Not reported
5e (1,4-Diazepane analog) C₂₂H₂₆N₂O₂ 350.46 4-Methoxyphenyl, 1,4-Diazepane Light brown oil (83%)
5f (Piperazine analog) C₂₀H₂₂N₂O₂ 322.41 4-Methoxyphenyl, Piperazine Light brown solid
JWH-201 C₂₁H₂₁NO₂ 325.40 4-Methoxyphenyl, Indole Not reported

Key Findings and Implications

  • Lipophilicity: Benzyl(methyl)amino substitution balances lipophilicity and solubility, favoring pharmacokinetic properties over purely aliphatic amines .
  • Biological Activity : Structural analogs with cyclic amines (e.g., piperazine, diazepane) show higher receptor selectivity, suggesting that rigidity improves target engagement .

Biological Activity

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one, commonly referred to as a derivative of the cathinone class, is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to other psychoactive substances and has implications in both pharmacological and toxicological research.

  • Molecular Formula : C18H21NO
  • Molecular Weight : 267.37 g/mol
  • CAS Number : 88783-39-5

The compound is believed to act primarily as a stimulant, influencing the central nervous system (CNS) by increasing the levels of neurotransmitters such as dopamine and norepinephrine. This action is characteristic of many compounds in the cathinone family, which are known for their psychoactive effects.

Stimulant Effects

Research indicates that this compound exhibits stimulant properties similar to those of amphetamines. In vitro studies have shown that it can enhance the release of dopamine, leading to increased locomotor activity in animal models.

Toxicological Studies

Toxicity assessments have revealed that this compound can induce neurotoxicity at higher doses, which raises concerns regarding its safety profile. In particular, studies have indicated potential cytotoxic effects on neuronal cell lines, suggesting a need for careful evaluation in therapeutic contexts.

Case Study 1: Neuropharmacological Assessment

A study conducted on rodent models demonstrated that administration of this compound resulted in significant increases in locomotor activity compared to control groups. The observed effects were dose-dependent, with higher doses correlating with increased activity and signs of agitation.

Case Study 2: Cytotoxicity Evaluation

In vitro experiments using human neuronal cell lines showed that exposure to varying concentrations of the compound led to reduced cell viability and increased apoptosis markers. The IC50 value was determined to be approximately 15 µM, indicating moderate cytotoxicity.

Research Findings Summary

Study FocusFindings
Stimulant PropertiesIncreased dopamine release; enhanced locomotor activity in rodent models .
ToxicityInduced neurotoxicity at high doses; IC50 ~15 µM for neuronal cell lines .
Behavioral EffectsDose-dependent increase in activity; signs of agitation noted .

Q & A

Q. What analytical techniques are critical for confirming the structural integrity of 2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one?

To confirm structural integrity, a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FT-IR) is essential. For example:

  • 1^1H NMR : Identify proton environments, such as the benzyl methyl group (δ ~2.3–2.5 ppm) and methoxy protons (δ ~3.8 ppm) .
  • MS : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns consistent with the benzyl and methoxyphenyl moieties .
  • FT-IR : Detect functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}) .
    Elemental analysis further validates purity, with acceptable deviations ≤0.4% for C, H, and N .

Q. How can synthesis yields of this compound be optimized in laboratory settings?

Key factors include:

  • Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize side reactions .
  • Catalysts : Amine bases (e.g., triethylamine) improve nucleophilic substitution efficiency in benzylation steps .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) resolves intermediates, as evidenced by yields >80% in analogous syntheses .

Q. What methodologies are recommended for assessing purity and detecting impurities?

  • High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. For example, Pharmacopeial standards limit related substances (e.g., degradation products) to ≤0.5% .
  • Thin-layer chromatography (TLC) : Monitor reaction progress using silica plates and iodine visualization .
  • Differential scanning calorimetry (DSC) : Verify melting point consistency (e.g., 80–82°C for solid analogs) to detect polymorphic impurities .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?

Contradictions often arise from:

  • Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl3_3) and temperature during NMR acquisition .
  • Tautomeric equilibria : For analogs with labile protons (e.g., enol-keto tautomerism), use 13^{13}C NMR or variable-temperature NMR to identify dynamic processes .
  • Crystallinity differences : Compare X-ray crystallography data (if available) with spectral predictions to resolve solid-state vs. solution-state discrepancies .

Q. What experimental designs are effective for evaluating the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via HPLC .
  • Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring changes in potency and impurity profiles .
  • pH-dependent stability : Assess hydrolysis rates in buffers (pH 1–13) to identify labile functional groups (e.g., methoxy or benzylamine groups) .

Q. How can structure-activity relationships (SAR) be investigated for this compound’s pharmacological potential?

  • Analog synthesis : Modify substituents (e.g., replace methoxy with hydroxyl or halogens) and compare bioactivity in receptor-binding assays .
  • In vitro assays : Test sigma receptor affinity (IC50_{50}) using radioligand displacement, as done for neuroprotective Ifenprodil analogs .
  • Molecular docking : Model interactions with target proteins (e.g., NMDA receptors) to rationalize observed activity and guide further modifications .

Q. What strategies address challenges in scaling up synthesis while maintaining reproducibility?

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-line FT-IR) to control critical parameters like reaction temperature and stoichiometry .
  • Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., reagent ratios, solvent volumes) for consistent yields .
  • Crystallization optimization : Screen solvents and cooling rates to ensure uniform crystal morphology, reducing batch-to-batch variability .

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